molecular formula C14H24O2 B12672513 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate CAS No. 72903-10-7

1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate

Cat. No.: B12672513
CAS No.: 72903-10-7
M. Wt: 224.34 g/mol
InChI Key: KHQBRKIBDIDREL-UHFFFAOYSA-N
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Description

1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate is a bicyclic monoterpenoid ester derivative with a complex bridged structure. It belongs to a class of aroma chemicals derived from 1,5-dimethylbicyclo[3.2.1]octan-8-ol, where the hydroxyl group is esterified with isobutyric acid. This compound is primarily utilized in the fragrance industry due to its unique olfactory properties, contributing woody, camphoraceous, or herbal notes to perfumes and cosmetic formulations . Its synthesis involves the esterification of 1,5-dimethylbicyclo[3.2.1]octan-8-ol, a process that preserves the bicyclic skeleton while modifying the functional group to alter volatility and scent profile .

Properties

CAS No.

72903-10-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-10(2)11(15)16-12-13(3)6-5-7-14(12,4)9-8-13/h10,12H,5-9H2,1-4H3

InChI Key

KHQBRKIBDIDREL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C2(CCCC1(CC2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves a three-step procedure:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,5-Dimethylbicyclo(3.2.1)oct-8-yl Isobutyrate

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
1,5-Dimethylbicyclo[3.2.1]octan-8-ol 21922-58-7 C₁₀H₁₈O 154.25 Hydroxyl Perfume intermediate
1,5-Dimethylbicyclo[3.2.1]octan-8-one 21922-58-7 C₁₀H₁₆O 152.24 Ketone Fragrance precursor
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime 75147-23-8 C₁₀H₁₇NO 167.25 Oxime Fragrance additive
8-Ethyl-1,5-diazabicyclo[3.2.1]octane 1907-93-3 C₉H₁₈N₂ 154.25 Diazabicyclo Pharmaceutical synthesis

Table 2: Physicochemical Properties

Property 1,5-Dimethylbicyclo[3.2.1]oct-8-yl Isobutyrate (Inferred) 1,5-Dimethylbicyclo[3.2.1]octan-8-one Oxime 8-Ethyl-1,5-diazabicyclo[3.2.1]octane
Density (g/cm³) ~1.02 (estimated for esters) 1.13 N/A
Boiling Point (°C) ~250–280 (estimated) 251.4 N/A
Water Solubility Low 141 mg/L at 20°C Low
Vapor Pressure (Pa) Low 0.095 at 20°C N/A

1,5-Dimethylbicyclo[3.2.1]octan-8-one Oxime (CAS 75147-23-8)

  • In Vitro Micronucleus Test : Demonstrated statistically significant micronuclei induction in human lymphocytes at doses ≥47.3 µg/mL (24-hour exposure without S9 metabolic activation). Dose-dependent clastogenicity was observed .
  • In Vivo Mouse Study: No genotoxicity observed at oral doses up to 500 mg/kg, highlighting discrepancies between in vitro and in vivo systems .

1,5-Dimethylbicyclo[3.2.1]octan-8-yl Isobutyrate

  • Safety Data: Limited direct studies. Analogous esters (e.g., formate derivatives) show low acute toxicity in dermal models, likely due to rapid esterase-mediated hydrolysis .

Biological Activity

Overview

1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate, a bicyclic compound with the CAS number 72903-10-7, has garnered interest for its potential biological activities and applications in various fields including pharmaceuticals and fragrance chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name (1,5-dimethyl-8-bicyclo[3.2.1]octanyl) 2-methylpropanoate
InChI Key KHQBRKIBDIDREL-UHFFFAOYSA-N

The biological activity of 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate is primarily attributed to its ability to interact with specific biological targets, which may include enzyme inhibition and modulation of receptor activity. The compound is believed to bind to active sites on enzymes or receptors, thereby altering their normal function.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes critical for metabolic processes. For instance, its interaction with cytochrome P450 enzymes could influence drug metabolism and efficacy.

Biological Activity Studies

Several studies have investigated the biological effects of 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antimicrobial formulations.
  • Anti-inflammatory Effects : In vitro studies have shown that the compound may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : A study assessing cytotoxic effects on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, suggesting a possible role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a natural preservative.

Case Study 2: Anti-inflammatory Properties

In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.

Comparative Analysis

To better understand the unique properties of 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrateYesYesModerate
Similar Compound AModerateYesLow
Similar Compound BYesNoHigh

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